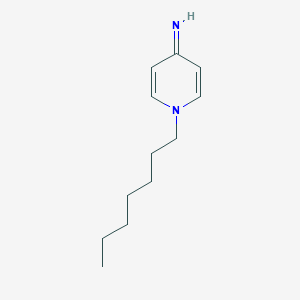

1-heptylpyridin-4(1H)-imine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H20N2 |

|---|---|

Molecular Weight |

192.30 g/mol |

IUPAC Name |

1-heptylpyridin-4-imine |

InChI |

InChI=1S/C12H20N2/c1-2-3-4-5-6-9-14-10-7-12(13)8-11-14/h7-8,10-11,13H,2-6,9H2,1H3 |

InChI Key |

HUYPSCQORIFAKE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCN1C=CC(=N)C=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Heptylpyridin 4 1h Imine and Analogous Structures

Condensation Reactions with Primary Amines and Carbonyl Precursors

The most common and direct route to N-substituted pyridin-4(1H)-imines involves the condensation of a primary amine with a suitable carbonyl precursor, typically a 4-pyridone or a related derivative. beilstein-journals.orgsemanticscholar.org This reaction relies on the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine.

Classical Acid-Catalyzed Protocols for Imine Formation

The condensation reaction to form imines is often catalyzed by an acid, which serves to activate the carbonyl group towards nucleophilic attack. redalyc.org Traditional methods frequently employ Brønsted or Lewis acids to facilitate the reaction. For instance, the synthesis of imines from aldehydes and amines can be effectively carried out using p-toluenesulfonic acid (p-TsOH) as a catalyst in a solvent like dichloromethane, often with the removal of water using a Dean-Stark apparatus to drive the equilibrium towards the product. scirp.org The use of an acid catalyst increases the reactivity of the carbonyl group, making the reaction more efficient. redalyc.org

A general representation of this acid-catalyzed condensation is the reaction of an aldehyde or ketone with a primary amine in the presence of an acid catalyst to yield the corresponding imine. redalyc.org While specific examples for 1-heptylpyridin-4(1H)-imine are not prevalent in the literature, the general principle is widely applicable. For related structures, such as N-alkyl-4-pyridinamines, the corresponding imine is formed as an intermediate by reacting 4-aminopyridine (B3432731) with an aldehyde like octanal. google.com This reaction is typically performed at elevated temperatures (e.g., 80 °C) in a solvent such as methanol. google.com

Table 1: Examples of Acid-Catalyzed Imine Synthesis Conditions

| Carbonyl Compound | Amine | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pivalaldehyde | Benzylamine | p-TsOH | Dichloromethane | Reflux | - | - |

| 4-Aminopyridine | Octanal | - | Methanol | 80 | 1 | - |

| Aromatic Aldehydes | Substituted Anilines | Sulfuric Acid | - | Room Temp | < 10 min | High |

Data synthesized from multiple sources. scirp.orggoogle.comjocpr.com

Environmentally Benign and Solvent-Free Synthetic Approaches

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. Solvent-free, or neat, reaction conditions are a key aspect of green chemistry, as they reduce waste and can lead to simpler purification procedures. scirp.orgscirp.org The synthesis of imines has been successfully achieved under solvent-free conditions, sometimes with grinding techniques, which can lead to high yields in very short reaction times. jocpr.comscirp.org

For example, the condensation of hydroxy ketones with substituted anilines can be carried out by grinding the reactants together in a mortar and pestle at room temperature, with a catalytic amount of sulfuric acid, for just a few minutes. jocpr.com Another approach involves mixing non-volatile amines with aromatic aldehydes without any solvent or catalyst and heating them under microwave irradiation. organic-chemistry.org Furthermore, some imine syntheses can proceed efficiently at room temperature under solvent-free conditions simply by mixing the aldehyde and amine, indicating that heating is not always necessary. scirp.org

Table 2: Comparison of Solvent-Free Imine Synthesis Methods

| Reactants | Conditions | Time | Yield | Reference |

| Hydroxy ketone + Substituted aniline (B41778) | Grinding, H₂SO₄ (cat.) | 4-5 min | High | jocpr.com |

| p-Tolualdehyde + o-Toluidine | Neat, vacuum | 4.5 h | 99% | scirp.org |

| Pivaldehyde + Benzylamine | Neat, room temp | 30 min | - | scirp.org |

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netcem.com The synthesis of imines is particularly amenable to microwave irradiation. organic-chemistry.orgresearchgate.net

The microwave-assisted formation of 2,3-dihydro-4-pyridinones from curcumin (B1669340) and primary amines in the presence of Montmorillonite K-10 as a catalyst proceeds via a transient imine intermediate. mdpi.comnih.gov This method highlights the rapid nature of microwave synthesis, with reaction times often not exceeding 120 seconds. mdpi.comnih.gov In other examples, a large variety of aryl and heterocyclic imines have been generated efficiently using microwave irradiation with a small amount of molecular sieves to remove water, with reactions completing in a matter of minutes and often resulting in quantitative yields. researchgate.net This approach significantly reduces the time and amount of solvents needed for product isolation and purification. researchgate.net

Oxidative Approaches to Imine Formation

Catalytic Dehydrogenation of Amines to Imines

The catalytic dehydrogenation of amines to form imines has gained popularity as an atom-economical method. chemistryviews.orguwo.ca This approach involves the cleavage of a C-H bond at the α-position of the amine, often mediated by metal or organic catalysts, and can proceed without the need for an external oxidant (acceptorless dehydrogenation). uwo.carsc.org

Various catalytic systems have been developed for this transformation. For instance, palladium supported on DNA (Pd/DNA) has been shown to catalyze the direct imination of alcohols and amines in water, producing imines in moderate to good yields with excellent chemoselectivity. rsc.org Ruthenium and iron-based catalysts have also been explored for the acceptorless dehydrogenation of amines. uwo.ca While ruthenium catalysts are effective, iron-centered catalysts have shown high selectivity towards the imine product, offering a more cost-effective alternative. uwo.ca Iridium pincer complexes are also capable of catalyzing the dehydrogenation of secondary amines to imines in good to excellent yields. hawaii.edu

Table 3: Catalysts for Dehydrogenation of Amines to Imines

| Catalyst System | Substrates | Key Features | Reference |

| Pd/DNA | Alcohols and Amines | Aqueous conditions, no external oxidant | rsc.org |

| [Fe(Cp)(PR₂NR'₂)(MeCN)]PF₆ | Benzylamine | High selectivity for imine product | uwo.ca |

| IrH₂(C₆H₃-2,6-(PBu'₂)₂) | Secondary Amines | Good to excellent yields in toluene | hawaii.edu |

| [RuCl₂(IiPr)(p-cymene)] | Primary Alcohols and Amines | Liberates hydrogen gas | acs.org |

| Cobalt(II) complexes | Alcohols and Amines | Phosphine-free, air-stable catalyst | rsc.org |

Oxidative Deformylation Pathways from Amino Alcohols

A more recent and less common method for imine synthesis involves the oxidative C-C bond cleavage of 1,2-amino alcohols. beilstein-journals.orgsemanticscholar.orgchemistryviews.org This oxidative deformylation provides a novel route to imines from readily accessible starting materials derived from renewable resources like amino acids. beilstein-journals.orgsemanticscholar.org

One such method utilizes quinone catalysis under aerobic conditions to achieve the oxidative deformylation of 1,2-amino alcohols. beilstein-journals.orgnih.govnih.gov The proposed mechanism involves the condensation of the amino alcohol with a quinone catalyst, followed by deformylation to generate an N-arylimine. Subsequent transimination with another amine yields the desired imine product and a reduced form of the catalyst, which is then re-oxidized. beilstein-journals.orgnih.gov This organocatalytic approach is a significant development, as previous methods for oxidative deformylation of amino alcohols required stoichiometric oxidants like NaIO₄ or Pb(OAc)₄. semanticscholar.org

This methodology has been shown to be applicable to a wide range of amino alcohols and primary amines, demonstrating its synthetic versatility. beilstein-journals.orgchemistryviews.org

Advanced Synthetic Strategies for Pyridine-Containing Imines

Advanced synthetic strategies offer versatile and efficient routes to pyridine-containing imines, surmounting the limitations of classical condensation reactions. These methods enable the construction of complex molecular architectures and the introduction of diverse functional groups.

A powerful and contemporary strategy for the synthesis and functionalization of pyridines and their derivatives involves the use of Zincke imine intermediates. scispace.comnih.govacs.org This methodology relies on the ring-opening of a pyridine (B92270) ring, followed by a subsequent ring-closing step to form a new pyridine derivative. scispace.comnih.govacs.org This approach is particularly useful for creating N-(hetero)arylpiperidines and for isotopic labeling of pyridines. scispace.comnih.gov

The general strategy commences with the activation of a pyridine with a suitable reagent, such as 2,4-dinitrochlorobenzene (Zincke's reagent) or, in more modern applications, trifluoromethanesulfonyl anhydride (B1165640) (Tf₂O), to form a highly reactive pyridinium (B92312) salt. chemrxiv.org This salt then undergoes nucleophilic attack by an amine, leading to the opening of the pyridine ring and the formation of a linear Zincke imine intermediate. chemrxiv.orgdigitellinc.com

In the context of synthesizing a structure like this compound, one could envision a strategy starting from a suitably substituted pyridine. For instance, a 4-aminopyridine could be N-acylated and then subjected to a Zincke-type ring-opening. The resulting intermediate could then be recyclized in the presence of a heptyl-containing nucleophile. More commonly, this strategy is employed for the synthesis of N-aryl or N-heteroaryl pyridinium salts and their subsequent reduction to piperidines. scispace.comnih.govacs.org High-throughput experimentation has been successfully applied to this methodology, allowing for the rapid generation of libraries of substituted piperidines from a wide array of pyridines and anilines. scispace.comnih.gov

Recent advancements have also utilized this ring-opening/ring-closing sequence for the incorporation of stable isotopes, such as ¹⁵N, into the pyridine ring. nih.govchemrxiv.org This is achieved by ring-opening a ¹⁴N-pyridine to form a Zincke imine, followed by ring-closure with a ¹⁵N-labeled ammonia (B1221849) source like ¹⁵NH₄Cl, achieving high levels of isotope incorporation. nih.govchemrxiv.org This technique underscores the versatility of the Zincke imine pathway for creating specifically labeled, complex pyridine derivatives.

Table 1: Applications of Zincke Imine Intermediates in Pyridine Chemistry

| Application | Description | Key Features | Reference(s) |

|---|---|---|---|

| N-(Hetero)arylpiperidine Synthesis | A general strategy for accessing N-(hetero)arylpiperidines through the formation of pyridinium salts from various pyridines and (heteroaryl)anilines, followed by reduction. | Wide substrate scope, applicable to high-throughput experimentation, allows for convergent coupling of complex fragments. | scispace.comnih.govacs.org |

| ¹⁵N-Labeling of Pyridines | A method for incorporating ¹⁵N into pyridine rings by ring-opening to a Zincke imine and subsequent ring-closure with a ¹⁵N-labeled ammonia source. | High isotope incorporation efficiency (>95%), applicable to complex pharmaceuticals, enables deuteration at C3 and C5 positions. | nih.govchemrxiv.org |

| Formation of Pyridinium Salts | A foundational application involving the reaction of pyridines with various anilines to form N-(hetero)arylpyridinium salts via Zincke imine intermediates. | Provides access to a diverse range of pyridinium salts, which are precursors to piperidine (B6355638) derivatives. | digitellinc.com |

Transition metal catalysis has become an indispensable tool in modern organic synthesis, offering efficient and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions are highly relevant to the synthesis of pyridine-containing imines, either by constructing the pyridine ring itself or by forming the imine functionality through coupling reactions.

Copper and palladium catalysts are frequently employed in the synthesis of nitrogen-containing heterocyles. beilstein-journals.orgnih.gov For instance, copper-catalyzed multicomponent reactions can be used to assemble complex structures like imidazo[1,2-a]pyridines from 2-aminopyridines, aldehydes, and alkynes. nih.gov In this type of reaction, an imine is formed in situ from the 2-aminopyridine (B139424) and aldehyde, which then undergoes further reaction with the alkyne. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are also pivotal. mdpi.com While these are often used to append aryl or other groups to a pyridine ring, they can also be involved in the synthesis of imine-containing molecules. A study by Gourbatsis et al. demonstrated the synthesis of a Schiff base from 4-methylpyridin-2-amine and 3-bromothiophene-2-carbaldehyde, which was then subjected to Suzuki coupling conditions. mdpi.com Interestingly, this led to the hydrolysis of the imine linkage, highlighting the influence of the palladium catalyst and the pyridine nitrogen on the stability of the imine bond under these conditions. mdpi.com

Iron-catalyzed C-H bond arylation has also been reported for aryl pyridines and imines, using oxygen as a cost-effective oxidant. researchgate.net This method allows for the direct formation of biaryl products from the oxidative cross-coupling of an aryl pyridine or imine with an arylzinc reagent. researchgate.net

Another approach involves the acceptorless dehydrogenative coupling of alcohols and amines to form imines, catalyzed by phosphine-free cobalt(II) complexes. rsc.org This sustainable method proceeds in an open atmosphere and has been shown to be effective for a range of substituted alcohols and amines, yielding imines in moderate to excellent yields. rsc.org The synthesis of this compound could potentially be achieved through the dehydrogenative coupling of 4-aminopyridine and heptan-1-ol using such a catalytic system.

Table 2: Transition Metal-Catalyzed Reactions in Pyridine and Imine Synthesis

| Metal Catalyst | Reaction Type | Application in Pyridine/Imine Synthesis | Key Features | Reference(s) |

|---|---|---|---|---|

| Copper | Multicomponent Reactions | Synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines, aldehydes, and alkynes via an in situ formed imine. | High efficiency, atom economy, formation of complex heterocyclic systems. | beilstein-journals.orgnih.govnih.gov |

| Palladium | Suzuki Coupling | Coupling of aryl/het-aryl boronic acids with pyridine-based imines. Can also influence imine stability. | Versatile for C-C bond formation, well-established methodology. | mdpi.com |

| Iron | C-H Arylation | Ortho C-H bond arylation of aryl pyridines or imines with arylzinc reagents using oxygen as an oxidant. | Cost-effective catalyst, use of a green oxidant. | researchgate.net |

| Cobalt | Dehydrogenative Coupling | Synthesis of imines from the coupling of alcohols and amines, following an acceptorless dehydrogenative pathway. | Phosphine-free catalyst, aerial reaction conditions, sustainable method. | rsc.org |

Reaction Mechanisms and Reactivity of 1 Heptylpyridin 4 1h Imine Systems

Fundamental Imine Formation Mechanisms

The synthesis of imines, also known as Schiff bases, typically involves the condensation reaction between a primary amine and a carbonyl compound, such as an aldehyde or a ketone. redalyc.org This reversible reaction is often catalyzed by acid and proceeds through a series of well-defined steps. redalyc.orgmasterorganicchemistry.com The formation of 1-heptylpyridin-4(1H)-imine would conceptually arise from the reaction of 4-aminopyridine (B3432731) with heptanal (B48729), followed by N-alkylation, or more directly from the condensation of a 1-heptylpyridinium salt bearing a 4-amino group with a suitable carbonyl compound.

Detailed Analysis of the Protonation-Addition-Deprotonation-Elimination-Deprotonation (PADPED) Pathway

The formation of an imine from an aldehyde or ketone and a primary amine under acidic conditions is classically described by the Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) mechanism. masterorganicchemistry.com This multi-step pathway ensures the efficient conversion of the starting materials into the final imine product.

The key steps in the PADPED pathway for the formation of an imine are as follows:

Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the aldehyde or ketone by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.com

Addition: The primary amine, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate known as a carbinolamine. libretexts.orgpressbooks.pub

Deprotonation: A base, which can be the solvent or another molecule of the amine, removes a proton from the nitrogen atom of the carbinolamine, yielding a neutral amino alcohol. masterorganicchemistry.com

Protonation: The oxygen atom of the hydroxyl group in the carbinolamine is protonated by the acid catalyst. This converts the hydroxyl group into a good leaving group (water). masterorganicchemistry.com

Elimination: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a protonated imine, known as an iminium ion. libretexts.orgpressbooks.pub

Deprotonation: Finally, a base removes the proton from the nitrogen atom of the iminium ion to yield the neutral imine and regenerate the acid catalyst. masterorganicchemistry.com

Hydrolytic Cleavage of the Carbon-Nitrogen Double Bond

The carbon-nitrogen double bond in imines is susceptible to hydrolysis, a reaction that cleaves the imine back to its constituent primary amine and carbonyl compound. masterorganicchemistry.com This process is essentially the reverse of imine formation and is also typically acid-catalyzed. masterorganicchemistry.com

Mechanistic Investigations of Imine Hydrolysis under Varied Conditions

The mechanism of imine hydrolysis mirrors the reverse of the PADPED pathway. masterorganicchemistry.com Under acidic conditions, the imine nitrogen is first protonated to form an iminium ion. This enhances the electrophilicity of the imine carbon, which is then attacked by a water molecule. A series of proton transfers and the eventual elimination of the primary amine regenerate the carbonyl compound. masterorganicchemistry.com

The rate of hydrolysis can be influenced by several factors, including pH and the electronic nature of the substituents on the imine. Electron-withdrawing groups on the aromatic ring of an aryl imine can increase the rate of hydrolysis by making the imine carbon more electrophilic. Conversely, encapsulating an imine within a supramolecular host, such as cucurbit organic-chemistry.orguril, has been shown to significantly inhibit hydrolysis by shielding the imine from water and hydronium ions. nih.gov

To illustrate the effect of pH on the hydrolysis of a hypothetical this compound system, the following data table presents hypothetical first-order rate constants (k_obs) at various pH values.

| pH | Hypothetical k_obs (s⁻¹) |

| 2.0 | 1.5 x 10⁻³ |

| 4.0 | 8.0 x 10⁻⁴ |

| 6.0 | 2.5 x 10⁻⁴ |

| 8.0 | 5.0 x 10⁻⁵ |

| 10.0 | 1.0 x 10⁻⁵ |

This table presents hypothetical data for illustrative purposes.

Influence of Transition Metals on Hydrolysis Pathways

Transition metals can play a significant role in the hydrolysis of imines. nih.gov Metal ions can coordinate to the imine, often through the nitrogen atom, which can activate the C=N bond towards nucleophilic attack by water. srce.hrresearchgate.net

For instance, palladium-catalyzed hydrolysis of imines has been reported. nih.govnih.gov In some cases, the presence of a coordinating group, such as a pyridine (B92270) nitrogen, within the imine structure can facilitate the binding of the metal catalyst, leading to enhanced hydrolysis rates. nih.govnih.gov Density functional theory (DFT) calculations have supported the crucial role of the pyridine moiety in such palladium-catalyzed hydrolysis reactions. nih.govmdpi.com Similarly, copper(II) and zinc(II) complexes have been shown to mediate the hydrolytic cleavage of Schiff base ligands. srce.hrresearchgate.net

The catalytic effect of different transition metals on the hypothetical hydrolysis of this compound is illustrated in the table below with hypothetical relative rate enhancements.

| Metal Catalyst (Hypothetical) | Relative Rate Enhancement (Hypothetical) |

| None | 1 |

| Pd(II) | 50 |

| Cu(II) | 35 |

| Zn(II) | 20 |

| Ni(II) | 15 |

This table presents hypothetical data for illustrative purposes.

Nucleophilic Addition Reactions to the Imine Moiety

The carbon atom of the imine bond is electrophilic and can undergo nucleophilic addition reactions. redalyc.org However, imines are generally less reactive towards nucleophiles than their corresponding aldehydes or ketones because nitrogen is less electronegative than oxygen. redalyc.org The reactivity of the imine can be enhanced by protonation or by the presence of an electron-withdrawing group on the nitrogen atom. nih.gov

A variety of nucleophiles can add to the C=N bond, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide, and enolates. nih.govnih.gov These reactions are fundamental for the formation of new carbon-carbon and carbon-heteroatom bonds and are widely used in the synthesis of α-branched amines. nih.gov For instance, the addition of benzylic boronic esters to N-tosyl imines, activated by s-butyllithium, has been demonstrated to be an effective method for the synthesis of homobenzyl amines. nih.gov

Reductive Transformations of the Imine Bond

The reduction of the imine bond to an amine is a highly important transformation in organic synthesis. masterorganicchemistry.com This reaction can be achieved using various reducing agents. A common method is catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst such as palladium, platinum, or nickel.

Alternatively, hydride reducing agents are widely employed. Sodium borohydride (B1222165) (NaBH₄) can reduce imines, although it is more commonly used for the reduction of aldehydes and ketones. masterorganicchemistry.com A milder and more selective reducing agent for imines is sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com This reagent is particularly useful for "reductive amination," a one-pot process where an aldehyde or ketone is treated with an amine in the presence of NaBH₃CN to directly form the corresponding amine. masterorganicchemistry.com The selectivity of NaBH₃CN stems from its ability to readily reduce the intermediate iminium ion while being slow to react with the starting carbonyl compound. masterorganicchemistry.com Other reducing agents used for imine reduction include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and trichlorosilane (B8805176) in the presence of a Lewis base catalyst. masterorganicchemistry.comorganic-chemistry.org

The table below provides a hypothetical comparison of the yields for the reduction of this compound to the corresponding amine using different reducing agents.

| Reducing Agent (Hypothetical) | Hypothetical Yield (%) |

| H₂/Pd-C | 95 |

| NaBH₄ | 80 |

| NaBH₃CN | 92 |

| NaBH(OAc)₃ | 90 |

| LiAlH₄ | 98 |

This table presents hypothetical data for illustrative purposes.

Catalytic Hydrogenation and Hydride Reduction Methodologies

The reduction of the imine functionality in this compound to the corresponding secondary amine, 1-heptyl-N-phenylpyridin-4-amine, is a fundamental transformation. This can be achieved through catalytic hydrogenation or by the use of hydride reducing agents.

Catalytic Hydrogenation: This method involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. Various transition metal catalysts, such as those based on palladium, iridium, and ruthenium, are effective for the reduction of imines. rsc.org For substrates containing a pyridine ring, careful selection of the catalyst and reaction conditions is crucial to ensure chemoselectivity, reducing the imine C=N bond without affecting the aromatic pyridine ring. Bimetallic nanocatalysts, like PdCo–Fe₃O₄, have demonstrated high efficacy for imine reduction under mild conditions, such as room temperature and atmospheric pressure of H₂. rsc.org

Hydride Reduction: Stoichiometric hydride reagents are widely used for the reduction of imines due to their operational simplicity. Common reagents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). rsc.orgresearchgate.net Sodium borohydride, often supported on alumina, provides a simple and solvent-free method for the reduction of N-arylideneamines. researchgate.net The choice of hydride reagent can influence the selectivity and outcome of the reaction, especially in the presence of other reducible functional groups. For instance, NaBH₄ is a relatively mild reducing agent that is often selective for imines over other functional groups. researchgate.net

Table 1: Comparison of Reduction Methodologies for Imines

| Method | Reagent/Catalyst | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, Ru complexes, Ir complexes | Varies (e.g., room temp, 1 atm H₂) | High atom economy, catalytic | Requires specialized equipment (hydrogenator), potential for side reactions on the pyridine ring |

| Hydride Reduction | NaBH₄, NaBH₃CN, HSiCl₃ | Typically mild (e.g., 0 °C to room temp) | Operationally simple, good functional group tolerance | Stoichiometric amounts of reagents required, workup to remove boron or silicon byproducts |

Enantioselective Reduction Strategies

The synthesis of chiral amines from prochiral imines is a significant area of research. For a substrate like this compound, enantioselective reduction would yield optically active 1-heptyl-N-phenylpyridin-4-amines. This can be achieved using chiral catalysts or reagents.

Organocatalysis: Chiral Brønsted acids, such as those derived from BINOL phosphates, have been successfully employed as organocatalysts for the transfer hydrogenation of ketimines. acs.org In this approach, a Hantzsch ester often serves as the hydrogen source. The catalyst activates the imine through protonation, facilitating a stereocontrolled hydride transfer. Another strategy involves the use of chiral Lewis bases, such as (S)-proline derivatives, to activate trichlorosilane (HSiCl₃) for the enantioselective reduction of ketoimines. nih.govgla.ac.uk The steric and electronic properties of the catalyst play a crucial role in determining the enantioselectivity. The enantiomeric excess achieved can be influenced by the substituents on the imine, with steric bulk near the nitrogen atom sometimes improving selectivity. gla.ac.uk

Transition Metal Catalysis: Chiral transition metal complexes are also highly effective for the asymmetric hydrogenation of imines. rsc.orgcore.ac.uk Complexes of iridium, ruthenium, and palladium with chiral phosphine (B1218219) ligands have shown high enantioselectivities for the reduction of a variety of imines. rsc.orgdicp.ac.cn The choice of metal, ligand, and reaction conditions is critical. For instance, Pd/bisphosphine complexes have been shown to be highly effective for the asymmetric hydrogenation of activated imines. dicp.ac.cn For pyridyl imines, catalyst inhibition by the nitrogen of the pyridine ring can be a challenge, and substitution at the 6-position of the pyridine ring has been shown to mitigate this issue in some cases. sci-hub.se

Table 2: Examples of Enantioselective Imine Reduction

| Catalyst/Method | Substrate Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Chiral Brønsted Acid (BINOL phosphate) | N-Aryl-ketimines | Up to 98% | acs.org |

| (S)-Proline derivative with HSiCl₃ | N-Phenylacetophenone imine | Up to 75% | nih.gov |

| Iridium-BINAPHANE Complex | α-Arylfuryl-containing imines | Up to 96% | rsc.org |

| Pd(CF₃CO₂)₂/(S)-SynPhos | N-Tosylimines | 88-97% | dicp.ac.cn |

Cycloaddition Reactions Involving Pyridine Imines

Pyridine imines and their derivatives can participate in various cycloaddition reactions, providing access to complex heterocyclic structures. acs.org While direct examples involving this compound are not prevalent in the literature, analogous reactions with pyridinium (B92312) N-imines and ylides offer insight into potential reactivity.

One of the most common types of cycloaddition reactions for these systems is the [3+2] cycloaddition. Pyridinium N-imines, which can be generated in situ, can act as 1,3-dipoles and react with various dipolarophiles, such as alkynes. For example, the oxidative [3+2] cycloaddition of pyridinium-N-imines with alkynylphosphonates leads to the formation of pyrazolo[1,5-a]pyridine (B1195680) derivatives. nih.gov Similarly, chiral copper complexes can catalyze the enantioselective [3+2] cycloaddition of azomethine imines with propiolates to yield bicyclic pyrazolo[1,2-a]pyrazolone derivatives. mdpi.com Another example is the polar [3+2] cycloaddition of pyridinium ylides with isatin-3-imines, which produces spirocyclic imidazo[1,2-a]pyridine (B132010) derivatives. researchgate.net

The feasibility of such reactions with this compound would depend on its ability to act as a suitable component in the cycloaddition, either as the 1,3-dipole or as part of the dipolarophile. The electronic nature of the pyridine ring and the steric bulk of the heptyl group would influence the reactivity and regioselectivity of the cycloaddition.

Principles of Dynamic Covalent Chemistry (DCC) Applied to Imine Exchange

Dynamic Covalent Chemistry (DCC) utilizes reversible chemical reactions to generate libraries of compounds from which a thermodynamically stable product can be selected and amplified. The reversible formation of the imine bond is a cornerstone of DCC. wur.nlacs.org

Imine exchange, or transimination, involves the reaction of a pre-formed imine with an amine to generate a new imine. This process is typically catalyzed by acid, but can also be influenced by other factors such as metal coordination. wur.nlnih.gov In the context of this compound, this compound could participate in a dynamic combinatorial library. For example, in a mixture containing this compound and a different amine, an equilibrium would be established, leading to a mixture of imines. The position of this equilibrium can be influenced by the relative stabilities of the reactants and products, as well as by external stimuli.

Metal coordination can play a significant role in the kinetics and thermodynamics of imine exchange. The coordination of a metal ion to a pyridine-imine system can catalyze the imine exchange reaction by lowering the activation energy barriers for condensation and transimination. wur.nlnih.gov This principle has been applied in the synthesis of complex supramolecular structures like self-assembled cages and metal-organic frameworks. wur.nl The reversible nature of the imine bond in DCC allows for "error correction" during the assembly of these complex architectures, leading to the formation of the most stable product. acs.org

Spectroscopic Characterization Techniques for Structural Elucidation of 1 Heptylpyridin 4 1h Imine

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. For 1-heptylpyridin-4(1H)-imine, the FT-IR spectrum is expected to show several characteristic absorption bands that confirm its structure.

The most significant vibration would be the C=N stretching of the imine group, which typically appears in the range of 1690-1640 cm⁻¹. mdpi.com The exact position of this band can be influenced by conjugation with the pyridine (B92270) ring. Aromatic C=C and C=N stretching vibrations within the pyridine ring are expected to be observed in the 1600-1475 cm⁻¹ region. nih.gov

The presence of the heptyl group would be confirmed by C-H stretching vibrations. Asymmetric and symmetric stretches of the CH₂ and CH₃ groups are anticipated in the 2955-2850 cm⁻¹ range. Additionally, C-H bending vibrations for the alkyl chain would appear around 1465 cm⁻¹ and 1375 cm⁻¹. Aromatic C-H stretching from the pyridine ring is expected in the 3100-3000 cm⁻¹ region.

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Pyridine ring) |

| 2955-2850 | C-H Stretch | Aliphatic (Heptyl chain) |

| 1690-1640 | C=N Stretch | Imine |

| 1600-1475 | C=C/C=N Stretch | Aromatic Ring |

| ~1465 | C-H Bend | -CH₂- (Heptyl) |

| ~1375 | C-H Bend | -CH₃ (Heptyl) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for providing detailed information about the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR Spectral Assignments and Analysis

The ¹H NMR spectrum of this compound would provide a precise map of the proton environments. The protons on the pyridine ring are expected to appear as distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). Due to the asymmetry introduced by the imine group, the protons at positions 2 and 6 (α to the ring nitrogen) would likely be shifted downfield compared to the protons at positions 3 and 5 (β to the ring nitrogen). These aromatic protons would exhibit doublet or multiplet splitting patterns due to coupling with adjacent protons.

The heptyl chain protons would appear in the upfield region. The terminal methyl (CH₃) group would likely be a triplet around δ 0.9 ppm. The methylene (B1212753) (CH₂) groups would show a series of multiplets between δ 1.2 and 4.0 ppm. The CH₂ group directly attached to the pyridine nitrogen (N-CH₂) would be the most deshielded of the alkyl protons, appearing further downfield due to the inductive effect of the nitrogen atom.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic-H (α to N) | Downfield (e.g., > δ 8.0) | Doublet |

| Aromatic-H (β to N) | Upfield (e.g., < δ 8.0) | Doublet |

| N-CH₂- (Heptyl) | ~ δ 3.5-4.0 | Triplet |

| -(CH₂)₅- (Heptyl) | ~ δ 1.2-1.8 | Multiplets |

| -CH₃ (Heptyl) | ~ δ 0.9 | Triplet |

Carbon-13 (¹³C) NMR for Structural Confirmation

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The carbon of the imine group (C=N) is expected to have a characteristic chemical shift in the δ 155-175 ppm range. The aromatic carbons of the pyridine ring would also resonate in the downfield region, typically between δ 120 and 160 ppm. The carbons of the heptyl chain would appear in the upfield region (δ 10-70 ppm), with the N-CH₂ carbon being the most downfield of the aliphatic signals.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=N (Imine) | 155-175 |

| Aromatic-C (Pyridine ring) | 120-160 |

| N-CH₂ (Heptyl) | 50-70 |

| -(CH₂)₅- (Heptyl) | 20-40 |

| -CH₃ (Heptyl) | ~14 |

Advanced NMR Techniques (e.g., 2D NMR, ¹⁵N NMR) for Tautomerism and Isomerism Studies

The this compound can exist in tautomeric equilibrium with its amino-pyridine form, 4-amino-1-heptylpyridinium. Advanced NMR techniques are crucial for studying such phenomena. 2D NMR experiments like COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate protons with their directly attached carbons and with carbons two or three bonds away, respectively. These techniques would be invaluable for unambiguously assigning all proton and carbon signals.

¹⁵N NMR spectroscopy, although less common, would provide direct information about the nitrogen environments. Distinct signals for the imine nitrogen and the pyridine ring nitrogen would be expected, and their chemical shifts could provide further insight into the electronic structure and tautomeric equilibrium of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For this compound (C₁₂H₂₀N₂), the expected molecular weight is approximately 192.31 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 192.

The fragmentation pattern would likely involve the cleavage of the heptyl chain. A prominent fragment could result from the loss of a hexyl radical (•C₆H₁₃), leading to a peak at m/z 107. Another common fragmentation pathway for N-alkyl compounds is the alpha-cleavage, which would result in the formation of a stable pyridinium-like cation. Fragmentation of the pyridine ring itself is also possible.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* transitions. researchgate.netnih.gov The conjugated system of the pyridine ring and the imine group will give rise to strong π → π* transitions, likely in the 250-350 nm range. nih.gov The n → π* transition, involving the non-bonding electrons on the imine nitrogen, is expected to be weaker and appear at a longer wavelength, possibly above 350 nm. researchgate.net The solvent used for the analysis can influence the position and intensity of these absorption bands.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

As of the latest available scientific literature and crystallographic databases, a single-crystal X-ray diffraction analysis for this compound has not been reported. Consequently, detailed experimental data on its specific solid-state molecular and supramolecular structure, including precise bond lengths, bond angles, unit cell parameters, and intermolecular interactions, are not publicly available.

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method would be essential for unequivocally determining the precise molecular geometry of this compound in the solid state. Such an analysis would confirm the planarity of the pyridin-4(1H)-imine ring and the conformation of the heptyl chain.

Furthermore, X-ray crystallography would elucidate the supramolecular architecture, revealing how individual molecules of this compound pack together in a crystal lattice. This includes the identification of intermolecular forces such as hydrogen bonds (e.g., between the imine hydrogen and the nitrogen atom of an adjacent molecule), van der Waals interactions between the heptyl chains, and potential π-π stacking interactions between the aromatic rings. These interactions govern the material's bulk properties, including its melting point, solubility, and stability.

While crystallographic data for the specific title compound is not available, studies on related imine and pyridone structures provide insights into the types of interactions that might be expected. For instance, research on other pyridyl-imine compounds has detailed the formation of various supramolecular structures, including monomeric, dimeric, and polymeric assemblies, often directed by hydrogen bonding and metal coordination. researchgate.net Similarly, analyses of other complex imines have utilized Hirshfeld surface analysis to quantify intermolecular contacts, such as C-H···N hydrogen bonds, which are critical in stabilizing the crystal packing. nih.govresearchgate.net

In the absence of experimental data for this compound, any depiction of its crystal structure or detailed discussion of its bond parameters would be speculative. The generation of detailed data tables for unit cell parameters, bond lengths, and angles is therefore not possible. Future crystallographic studies are required to provide this fundamental information.

Computational and Theoretical Studies on 1 Heptylpyridin 4 1h Imine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 1-heptylpyridin-4(1H)-imine, DFT calculations would provide significant insights into its geometry, reactivity, and electronic characteristics.

Geometry optimization using DFT, likely with a functional such as B3LYP and a basis set like 6-311++G(d,p), would predict the most stable three-dimensional structure of the molecule. researchgate.net The pyridine (B92270) ring is expected to be largely planar, though the exocyclic C=N imine bond may cause slight puckering. The N-heptyl chain, due to its flexibility, would exist in multiple conformations. The lowest energy conformer would likely be an extended, all-trans arrangement to minimize steric strain, though gauche conformations are also possible.

The electronic structure would be characterized by a significant dipole moment, arising from the electronegative nitrogen atoms in the pyridine ring and the imine group. The imine nitrogen would be a site of high electron density. Key geometric parameters, inferred from similar optimized structures, are presented in Table 1.

Table 1: Predicted Geometric Parameters for this compound

| Parameter | Predicted Value | Description |

| Pyridine C-N Bond Length | ~1.34 Å | Typical bond length for a C-N bond within an aromatic pyridine ring. |

| Pyridine C-C Bond Length | ~1.39 Å | Average bond length for C-C bonds within the aromatic pyridine ring. |

| Exocyclic C=N Bond Length | ~1.28 Å | Characteristic double bond length for an imine functional group. |

| N-Heptyl C-N Bond Length | ~1.47 Å | Standard single bond length between the heptyl carbon and the pyridine nitrogen. |

| C-N-C Bond Angle (Heptyl-N-Py) | ~120° | Reflects the sp² hybridization of the ring nitrogen atom. |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org For this compound, the HOMO is predicted to be delocalized over the π-system of the pyridinimine ring, indicating its role as the primary electron donor in reactions. The LUMO would also be centered on the ring system, serving as the electron acceptor.

Local reactivity, which identifies the most reactive atomic sites, can be determined using Fukui functions. For this compound, the imine nitrogen is expected to be a primary site for electrophilic attack, while specific carbon atoms on the pyridine ring would be susceptible to nucleophilic attack.

Table 2: Predicted Global Reactivity Descriptors (Illustrative Values)

| Descriptor | Formula | Predicted Trend | Implication for Reactivity |

| HOMO Energy | E_HOMO | -6.5 eV | Indicates electron-donating ability. |

| LUMO Energy | E_LUMO | -1.2 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | ΔE = E_LUMO - E_HOMO | 5.3 eV | Suggests moderate kinetic stability. |

| Chemical Potential | μ = (E_HOMO + E_LUMO) / 2 | -3.85 eV | Measures the tendency of electrons to escape. |

| Chemical Hardness | η = (E_LUMO - E_HOMO) / 2 | 2.65 eV | Measures resistance to change in electron distribution. |

| Electrophilicity Index | ω = μ² / (2η) | 2.79 eV | Quantifies the electrophilic nature of the molecule. |

A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution in a molecule, highlighting regions prone to electrophilic and nucleophilic interactions. uni-muenchen.denih.gov For this compound, the MEP surface would show distinct regions:

Negative Potential (Red/Yellow): Concentrated around the imine nitrogen and, to a lesser extent, the pyridine ring nitrogen. These are the most likely sites for protonation and interaction with electrophiles. researchgate.net

Positive Potential (Blue): Located around the hydrogen atoms of the pyridine ring and the N-heptyl chain. These areas are susceptible to nucleophilic attack.

Neutral Potential (Green): Predominantly over the hydrocarbon heptyl chain, indicating its non-polar, hydrophobic nature.

The MEP surface visually confirms the reactive sites predicted by FMO theory and provides a qualitative guide to the molecule's intermolecular interactions.

DFT calculations are instrumental in mapping reaction pathways and characterizing transition states. researchgate.net For a hypothetical reaction, such as the alkylation of the imine nitrogen, computational chemists can model the entire reaction coordinate. The process involves identifying the structures of the reactants, products, and the high-energy transition state that connects them.

The transition state is characterized as a first-order saddle point on the potential energy surface, having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. The calculated energy difference between the reactants and the transition state provides the activation energy (Ea), a critical parameter for predicting reaction rates. Such studies could be used to explore various potential reactions, including cycloadditions or rearrangements involving the imine functionality.

Quantum Chemical Modeling of Tautomeric Equilibria (e.g., Imine-Enamine Tautomerism)

Imines that have an α-hydrogen can exist in equilibrium with their enamine tautomers. thieme.denumberanalytics.com this compound can undergo tautomerization to form 4-(heptylamino)pyridine (B8418302). This imine-enamine equilibrium is analogous to the more common keto-enol tautomerism. libretexts.org

Quantum chemical calculations can be employed to determine the relative stabilities of these two tautomers. researchgate.net By calculating the Gibbs free energy (ΔG) of both the imine and enamine forms, the equilibrium constant (K_T) for the tautomerization can be predicted.

For the this compound ⇌ 4-(heptylamino)pyridine equilibrium, the imine form is predicted to be significantly more stable. This is primarily because the enamine tautomer, 4-(heptylamino)pyridine, disrupts the aromaticity of the pyridine ring, which would incur a substantial energetic penalty. Studies on related phenacylpyridines have similarly shown a strong preference for the ketoimine form over the enol or enamine tautomers. rsc.org

Table 3: Predicted Relative Energies for Imine-Enamine Tautomerism

| Tautomer | Structure | Predicted Relative Gibbs Free Energy (kcal/mol) | Predicted Equilibrium Population |

| This compound | Imine Form | 0 (Reference) | >99% |

| 4-(Heptylamino)pyridine | Enamine Form | > 10 | <1% |

Supramolecular Interactions and Self Assembly of Pyridine Based Imines

Exploration of Hydrogen Bonding Networks in Pyridine (B92270) Imine Systems

Hydrogen bonding is a critical directional interaction that guides the self-assembly of many organic molecules. In the case of 1-heptylpyridin-4(1H)-imine, the imine nitrogen atom serves as a primary hydrogen bond acceptor. In the presence of suitable hydrogen bond donors, such as water, alcohols, or other protic species, distinct intermolecular hydrogen bonding networks can be established. researchgate.netresearchgate.net

| Interaction Type | Donor-Acceptor | Typical Distance (Å) | Typical Angle (°) |

| Intermolecular H-Bond | O-H···N | 2.7 - 3.0 | 160 - 180 |

| Intermolecular H-Bond | N-H···N | 2.8 - 3.1 | 150 - 170 |

This table presents typical geometric parameters for hydrogen bonds involving imine nitrogen atoms, derived from crystallographic data of analogous compounds. mdpi.comshareok.orgfigshare.com

Analysis of Electrostatic Interactions in Imine Assemblies

In an acidic environment, the pyridine nitrogen atom is readily protonated, forming a 1-heptyl-4-iminopyridinium cation. This transformation introduces a formal positive charge, fundamentally altering the intermolecular interaction landscape. rsc.org The resulting pyridinium (B92312) ion can engage in strong electrostatic interactions with counter-anions or polar solvent molecules. rsc.orgnih.gov These charge-based interactions are a powerful tool for directing the assembly of supramolecular structures, often leading to the formation of well-defined aggregates or liquid crystalline phases.

Furthermore, the long, nonpolar heptyl chain introduces a significant solvophobic component, particularly in polar solvents like water. This "hydrophobic effect" is driven by the system's tendency to minimize the unfavorable interactions between the aliphatic chain and the polar solvent, promoting the aggregation of the molecules to sequester the heptyl groups from the solvent. The interplay between the electrostatic attraction of the charged pyridinium head groups and the solvophobic aggregation of the heptyl tails is a classic design principle for the formation of micelles, vesicles, and other amphiphilic assemblies.

| System | Key Electrostatic Feature | Consequence |

| Neutral this compound | Dipole moment from C=N and pyridine ring | Moderate dipole-dipole interactions |

| Protonated 1-heptyl-4-iminopyridinium | Formal positive charge on pyridinium ring | Strong ion-ion and ion-dipole interactions, pKa shift |

| Assembly in Polar Solvents | Solvophobic heptyl chain | Hydrophobic effect driving aggregation |

Investigation of π-π Stacking and Dispersion Interactions

The pyridine ring of this compound is an electron-deficient aromatic system, making it an ideal candidate for π-π stacking interactions. georgetown.edu These non-covalent interactions, arising from the overlap of π-orbitals, are crucial for the stabilization of many supramolecular architectures. nih.govwikipedia.org In the case of the protonated pyridinium form, these interactions are often enhanced due to favorable quadrupole-quadrupole and donor-acceptor interactions with other aromatic systems.

Studies on N-benzyl-2-phenylpyridinium derivatives have demonstrated that π-stacking interactions, in synergy with steric effects, are critical in determining the molecular orientation in the solid state. researchgate.net The common motifs for π-π stacking are "face-to-face" (sandwich) and "edge-to-face" (T-shaped) arrangements. For pyridinium systems, a parallel-displaced or staggered stacking is often favored to minimize electrostatic repulsion. wikipedia.orgmdpi.com

| Interaction Type | Participating Groups | Typical Distance (Å) | Estimated Energy (kcal/mol) |

| π-π Stacking (Parallel Displaced) | Pyridine/Pyridinium Rings | 3.3 - 3.8 | 1 - 3 |

| Dispersion (van der Waals) | Heptyl Chains | 3.5 - 4.5 | Variable, cumulative |

This table provides representative values for π-π stacking and dispersion interactions based on data from analogous aromatic and aliphatic systems. georgetown.edunih.gov

Role of Dynamic Covalent Bonds in Supramolecular Polymerization and Macrocycle Formation

The imine bond (C=N) is a cornerstone of dynamic covalent chemistry (DCC). researchgate.net Its formation, through the condensation of an amine and an aldehyde, is a reversible process. diva-portal.org This reversibility allows a system to "proofread" and correct errors, ultimately leading to the formation of the most thermodynamically stable product under a given set of conditions. researchgate.net This principle is powerfully exploited in the synthesis of complex structures like macrocycles and supramolecular polymers, where traditional covalent synthesis would be inefficient. unive.itnsf.gov

For a molecule like this compound, or more accurately, its constituent precursors (4-amino-1-heptylpyridinium and an aldehyde), this dynamic nature is paramount. By reacting a difunctional aldehyde with a difunctional amine containing the pyridin-4-imine moiety, it is possible to form dynamic macrocycles or linear polymers. The equilibrium can be shifted towards these larger structures through various strategies, such as precipitation of the product or templating effects driven by non-covalent interactions.

For example, research has shown that mixing dipyrido-crown ether derivatives with a trisammonium ion template leads to stable pseudorotaxanes, which can then be capped via dynamic imine bond formation to create mechanically interlocked molecules. unive.it This demonstrates the power of combining dynamic covalent bonds with other self-assembly principles. The reversible nature of the imine bond is key, allowing the components to rearrange until the most stable, template-bound architecture is formed.

| Reaction Type | Reactants | Conditions | Key Feature |

| Imine Formation | Aldehyde + Primary Amine | Acid/Base catalyst, Dehydrating agent | Reversible, Thermodynamic Control |

| Imine Exchange | Imine + Amine' | Catalyst-free or catalyzed | Component Exchange |

| Imine Metathesis | Imine + Imine' | Catalyst-free or catalyzed | Fragment Scrambling |

This table summarizes common reactions involving the dynamic covalent imine bond. diva-portal.orgresearchgate.net

Design and Characterization of Responsive Supramolecular Architectures

A key goal of modern supramolecular chemistry is the creation of "smart" materials that can respond to external stimuli. The structural features of this compound make it an excellent candidate for the construction of such responsive architectures. mdpi.com The combination of a pH-sensitive pyridine ring, a potentially photosensitive imine bond, and self-assembling tendencies provides multiple avenues for external control. ustc.edu.cnresearchgate.net

pH-Responsiveness: As discussed, the protonation state of the pyridine ring dramatically alters the electrostatic character of the molecule. This can be used to trigger assembly or disassembly. For example, a solution of this compound might be non-aggregated at neutral pH. Upon addition of acid, the resulting pyridinium cations could self-assemble into ordered structures due to a combination of π-stacking, electrostatic, and solvophobic interactions. This transition would be reversible by adding a base to neutralize the charge.

Photo-Responsiveness: The C=N double bond of an imine is a photochromic group, capable of E/Z isomerization upon irradiation with light. While often requiring high-energy UV light, recent studies have shown that the photoswitching properties of N-alkyl imines can be significantly enhanced, making them comparable to more traditional photoswitches like azobenzenes. nih.gov This opens the door to light-controlled supramolecular systems. For this compound, irradiation could switch the imine from its stable E-isomer to the more sterically demanding Z-isomer. This change in molecular shape could disrupt the packing in a self-assembled state, leading to a light-induced phase transition (e.g., from a gel to a solution). This process could be reversed thermally or by using a different wavelength of light. nih.gov

| Stimulus | Molecular Change | Supramolecular Response |

| pH (Acid) | Pyridine → Pyridinium (Protonation) | Assembly (driven by ion-pairing and π-stacking) |

| pH (Base) | Pyridinium → Pyridine (Deprotonation) | Disassembly |

| Light (e.g., UV) | Imine (E-isomer) → Imine (Z-isomer) | Disassembly (due to steric hindrance) |

| Heat/Light (e.g., Visible) | Imine (Z-isomer) → Imine (E-isomer) | Re-assembly |

This table outlines potential stimuli-responsive behaviors of supramolecular systems based on this compound, extrapolated from literature on related compounds. mdpi.comresearchgate.netnih.gov

Advanced Applications in Materials Science Utilizing Imine Functionality

Development of Dynamic Covalent Polymers (DCPs) and Adaptive Networks

Dynamic covalent polymers (DCPs) are a class of polymers that contain reversible covalent bonds in their backbone or as cross-linkers. acs.org This endows them with properties not typically found in traditional thermosets or thermoplastics, such as reprocessability, malleability, and self-healing capabilities. The imine bond is one of the most frequently utilized dynamic covalent linkages for the construction of DCPs due to its relatively fast exchange kinetics under mild conditions. acs.org

The structure of 1-heptylpyridin-4(1H)-imine, featuring a reactive imine bond and a long alkyl chain, makes it a theoretically ideal candidate for incorporation into DCPs. The heptyl group would be expected to enhance the solubility of the monomer in common organic solvents, facilitating polymerization and processing. Furthermore, the flexibility of the heptyl chain could influence the mechanical properties of the resulting polymer, potentially leading to the formation of soft, adaptive networks.

Self-healing materials possess the intrinsic ability to repair damage, thereby extending their lifespan and improving their reliability. The reversibility of the imine bond is a key mechanism for creating such materials. acs.orgacs.org When a fracture occurs in a polymer network cross-linked by imine bonds, the bonds can break and reform across the damaged interface upon the application of a stimulus like heat or a change in pH, restoring the material's integrity. researchgate.net

The incorporation of this compound into a polymer network could lead to self-healing materials with tailored properties. The pyridine (B92270) nitrogen offers a site for hydrogen bonding or metal coordination, which could be used to further tune the healing efficiency and mechanical strength. The dynamic exchange of the imine bond would be the primary healing mechanism. While no specific data exists for this compound, the general principle is well-established with other imine-containing polymers. For instance, polyurethane elastomers incorporating dynamic imine bonds have demonstrated excellent mechanical properties and self-healing capabilities. acs.org

Table 1: Illustrative Healing Efficiencies of Imine-Based Polymers This table presents data for related imine-based polymer systems to illustrate the potential performance of materials incorporating this compound.

| Polymer System | Healing Condition | Healing Efficiency (%) | Reference |

|---|---|---|---|

| Polyurethane with imine crosslinks | 80 °C, 24 h | >95 | acs.org |

| Epoxy vitrimer with imine bonds | 120 °C, 4 h | Weldable | acs.org |

Functional Materials with Tunable Optical and Sensing Properties

Imine-containing compounds, particularly those with conjugated aromatic systems, often exhibit interesting optical properties, such as fluorescence and solvatochromism. These properties can be tuned by altering the electronic environment around the imine bond. The pyridine ring in this compound is an electron-withdrawing group that can participate in intramolecular charge transfer (ICT), a phenomenon known to influence the optical and electronic properties of conjugated polymers. mdpi.com

The synthesis of polymers incorporating the this compound moiety could lead to materials with tunable photoluminescence and absorption spectra. nih.gov The nitrogen atom of the pyridine ring could also act as a binding site for metal ions or protons, leading to changes in the optical properties upon binding. This makes such materials promising candidates for chemosensors. For example, polymers containing both imine and pyridine units have been investigated as fluorescent probes for the detection of specific ions. mdpi.com While direct studies on this compound are lacking, research on shape-persistent imine cages has shown that their optoelectronic properties can be tuned, and they can exhibit delayed fluorescence. researchgate.netresearchgate.netresearchgate.net

Table 2: Potential Optical Properties of Materials Based on Pyridin-Imine Structures This table is a hypothetical representation of the types of optical properties that could be investigated for materials derived from this compound, based on findings for related compounds.

| Property | Theoretical Effect of Protonation/Metal Coordination | Potential Application |

|---|---|---|

| Absorption Maximum (λmax) | Bathochromic or Hypsochromic Shift | Colorimetric Sensor |

| Fluorescence Intensity | Quenching or Enhancement | "Turn-off" or "Turn-on" Fluorescent Sensor |

Integration into Porous Organic Frameworks (POFs) and Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) and Porous Organic Frameworks (POFs) are crystalline porous polymers with well-defined structures and high surface areas. redalyc.orgnih.gov The imine linkage is one of the most common and robust covalent bonds used to construct these frameworks due to the mild reaction conditions and the high degree of crystallinity that can be achieved. redalyc.orgnih.gov These materials have shown great promise in applications such as gas storage and separation, catalysis, and sensing.

The bifunctional nature of a molecule like this compound, if appropriately derivatized to have multiple reactive sites (e.g., by introducing aldehyde or amine groups on the pyridine ring or the heptyl chain), could be used as a building block for COFs. The pyridine nitrogen within the pores of the COF could serve as a basic site for catalytic applications or as a binding site for metal ions, leading to functionalized frameworks. thieme-connect.de The heptyl groups, while potentially hindering the formation of a highly ordered crystalline structure, could also be used to tune the hydrophobicity and processability of the resulting framework. Cationic COFs based on pyridinium (B92312) salts have been shown to have exceptionally high surface areas and to be effective in capturing anionic species from water. thieme-connect.de

Table 3: Comparison of Properties of Imine-Linked COFs This table shows data for existing imine-linked COFs, providing a benchmark for the potential properties of a COF synthesized using a derivative of this compound.

| COF Name | Monomers | BET Surface Area (m²/g) | Key Feature/Application | Reference |

|---|---|---|---|---|

| COF-300 | Tetra-(4-anilyl)-methane, Terephthaldehyde | 1360 | Permanent Porosity, Thermal Stability | nih.govnih.gov |

| FOFs | 2,5-diformylfuran, Diamines | Varies | CO₂ Adsorption | mdpi.com |

Advanced Analytical Methodologies for Pyridine Imine Research

Advanced Chromatographic Techniques (e.g., HPLC, GC-MS, LC-MS) for Purity, Quantification, and Mixture Analysis

Chromatography is an indispensable tool in the analysis of synthesized chemical compounds. For pyridine (B92270) imines, techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) offer high resolution and sensitivity for various analytical challenges. rsc.orgthermofisher.com

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of non-volatile and thermally sensitive compounds like pyridine imines. thermofisher.com Reverse-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. researchgate.net The separation is based on the differential partitioning of the analyte between the two phases. For pyridine derivatives, C18 columns are frequently utilized. chromforum.orgnih.gov

Method development for a novel pyridine derivative often involves validating parameters such as precision, accuracy, linearity, and robustness to ensure the reliability of the results. researchgate.net UV detection is common, with the detection wavelength chosen based on the compound's chromophore; for pyridine-containing structures, this is often in the 220-350 nm range. researchgate.netnih.gov In a study on a novel iminoquinone anticancer agent, a sensitive HPLC method was developed with a linear range from 3.91 to 1955.0 ng/mL in plasma, demonstrating the technique's quantitative power. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reverse-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | chromforum.orgsielc.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with additives (e.g., formic acid, ammonium (B1175870) acetate) | thermofisher.comnih.gov |

| Flow Rate | 0.5 - 1.2 mL/min | nih.gov |

| Detection | UV-Vis Diode Array Detector (DAD) at 220-350 nm | researchgate.netnih.gov |

| Column Temperature | 25-40 °C | nih.govmdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. nih.gov For polar or low-volatility compounds like many pyridine imines, chemical derivatization is often necessary to increase their volatility and thermal stability, making them suitable for GC analysis. thermofisher.comjfda-online.com Common derivatization methods include silylation or acylation, which target active hydrogen atoms in functional groups like amines. jfda-online.com

The mass spectrometer fragments the eluted compounds into characteristic ions, providing a "fingerprint" that allows for structural elucidation and identification by matching against spectral libraries like the NIST library. nih.gov GC-MS studies on regioisomers of substituted methylenedioxyphenethylamines show that while the mass spectra of underivatized isomers can be very similar, derivatization can introduce unique fragmentation patterns, aiding in their differentiation. oup.comoup.com The choice of a suitable capillary column, such as one with a polar stationary phase, is also crucial for achieving chromatographic resolution of closely related isomers. oup.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry, making it ideal for analyzing complex mixtures and quantifying trace amounts of analytes without the need for derivatization. rsc.orgtechnologynetworks.com This is particularly advantageous for compounds that are not amenable to GC. thermofisher.com Tandem mass spectrometry (LC-MS/MS) using a triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity for quantitative studies. technologynetworks.comnih.gov

A validated LC-MS/MS method was developed for the quantitative analysis of several hydrophobic N-alkyloxypyridinecarboximidamides, which are structurally analogous to 1-heptylpyridin-4(1H)-imine. nih.govresearchgate.net The method involved optimizing electrospray ionization (ESI) conditions and identifying specific precursor-to-product ion transitions for each analyte to ensure accurate quantification, even in a complex reaction mixture. nih.govresearchgate.net

| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ions (m/z) | Collision Energy (V) | Reference |

|---|---|---|---|---|

| N-decyloxypyridine-4-carboximidamide | 278 | 79 | 51 | nih.gov |

| 120 | 33 | |||

| 121 | 33 |

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)) for Understanding Thermal Behavior

Thermal analysis techniques are crucial for characterizing the thermal stability and phase behavior of materials. labmanager.com Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide complementary information about how a substance responds to changes in temperature. labmanager.comdtic.mil

Thermogravimetric Analysis (TGA)

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. labmanager.com It is used to detect and quantify thermal transitions such as melting, crystallization, and glass transitions. labmanager.comresearchgate.net For a crystalline compound like this compound, DSC would be used to determine its melting point and enthalpy of fusion. In research on polymers containing pyridine groups, DSC has been used to identify glass transition temperatures (Tg), which provides insight into the material's amorphous regions and chain mobility. acs.orgfrontiersin.org The combination of TGA and DSC provides a comprehensive thermal profile of a material, identifying both its phase transitions and its decomposition limits. labmanager.comicm.edu.pl

| Technique | Measurement | Key Information Provided | Reference |

|---|---|---|---|

| TGA | Mass vs. Temperature | Decomposition Temperature (Tdecomp), Onset Temperature (Tonset), Moisture/Solvent Content, Thermal Stability | mdpi.comresearchgate.net |

| DSC | Heat Flow vs. Temperature | Melting Point (Tm), Crystallization Temperature (Tc), Glass Transition (Tg), Enthalpy of Transitions (ΔH) | labmanager.comresearchgate.netacs.org |

Surface Characterization Techniques for Material Applications (e.g., Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), Atomic Force Microscopy (AFM))

While this compound is a small molecule, it can be incorporated into larger material systems, such as polymers, thin films, or self-assembled structures. Surface characterization techniques are vital for understanding the morphology and topography of these materials at the micro- and nanoscale. kemet.co.ukmdpi.com

Scanning Electron Microscopy (SEM)

SEM uses a focused beam of electrons to scan the surface of a sample, generating images of its topography and composition. mdpi.com It provides high-magnification images that reveal details about surface morphology, such as the shape and size distribution of particles or the structure of a polymer matrix. icm.edu.pl In studies of pyridine-containing imine polymers, SEM analysis was used to characterize the surface morphology of the synthesized materials. icm.edu.plvot.pl SEM has also been employed to visualize the formation of nanotubes from self-assembling pyridine-containing macrocycles, confirming the presence of ordered structures. chemrxiv.org

Transmission Electron Microscopy (TEM)

TEM operates by transmitting a beam of electrons through an ultrathin specimen. mdpi.com This allows for much higher resolution than SEM, enabling the visualization of internal structures. TEM is used to obtain information on particle size, shape, distribution, and crystallinity. mdpi.com For material applications involving pyridine imines, TEM could be used to study the dispersion of imine-functionalized nanoparticles within a polymer matrix or to analyze the detailed structure of self-assembled nanofibers. chemrxiv.org

Atomic Force Microscopy (AFM)

AFM, also known as scanning force microscopy, creates a topographical map of a surface with very high resolution by scanning a sharp mechanical probe over it. kemet.co.uk Unlike electron microscopy, AFM does not require a vacuum and can be operated on a wide variety of surfaces. It provides quantitative data on surface roughness and can create detailed 3D images. kemet.co.uksciopen.com Research on materials incorporating pyridine moieties has utilized AFM to investigate the morphology of micelles and the surface of thin films, providing insights that complement other microscopy techniques. acs.orgchemrxiv.orgresearchgate.net

| Technique | Principle | Information Obtained | Typical Application | Reference |

|---|---|---|---|---|

| SEM | Scattering of focused electron beam from surface | Surface topography, morphology, elemental composition (with EDS) | Characterizing polymer morphology, visualizing microstructures | icm.edu.plmdpi.comchemrxiv.org |

| TEM | Transmission of electron beam through thin sample | Internal structure, particle size and shape, crystallinity | Analyzing nanoparticle dispersion, viewing internal features of self-assembled structures | mdpi.comchemrxiv.org |

| AFM | Mechanical scanning of surface with a sharp probe | 3D surface topography, quantitative surface roughness | Characterizing thin film surfaces, imaging micelles and molecular assemblies | acs.orgkemet.co.ukchemrxiv.orgsciopen.com |

Theoretical Structure Reactivity and Structure Function Relationships

Impact of N-Alkyl Chain Length (Specifically Heptyl Group) on Imine Reactivity and Selectivity

The N-alkyl chain, in this case, a heptyl group, can influence the reactivity and selectivity of the imine functional group through a combination of steric and electronic effects, as well as by modifying the molecule's physical properties.

The heptyl group is a non-polar, seven-carbon alkyl chain. Its primary influence on the reactivity of the 1-heptylpyridin-4(1H)-imine is likely to be steric. The length and flexibility of the heptyl chain can sterically hinder the approach of reactants to the imine nitrogen and the surrounding atoms. This steric hindrance can decrease the rate of reactions, particularly those that require attack at the imine nitrogen or the adjacent carbon atom. For instance, in reactions such as nucleophilic additions to the C=N bond or coordination with metal centers, the bulky heptyl group may impede the optimal trajectory of the incoming species. researchgate.net

Furthermore, the length of the alkyl chain can affect the molecule's solubility in different solvents. A long alkyl chain like heptyl increases the lipophilicity of the molecule, enhancing its solubility in non-polar organic solvents and decreasing its solubility in polar solvents. This can have a significant impact on reaction kinetics and the choice of appropriate reaction media.

The electronic effect of the heptyl group is relatively minor compared to its steric influence. Alkyl groups are generally considered to be weakly electron-donating through an inductive effect. This slight increase in electron density on the nitrogen atom of the pyridinium (B92312) ring could subtly modulate the electrophilicity of the imine carbon. However, this effect is likely to be overshadowed by the strong electronic influence of the pyridine (B92270) ring itself.

A hypothetical data table illustrating the potential impact of increasing N-alkyl chain length on the rate of a generic nucleophilic addition to the imine is presented below. The data is illustrative and based on general chemical principles.

| N-Alkyl Group | Relative Rate of Nucleophilic Addition (k_rel) |

| Methyl | 1.00 |

| Ethyl | 0.85 |

| Propyl | 0.70 |

| Butyl | 0.60 |

| Pentyl | 0.52 |

| Hexyl | 0.45 |

| Heptyl | 0.40 |

Electronic Influence of the Pyridine Nitrogen on the Imine Bond Activation and Stability

The nitrogen atom within the pyridine ring exerts a profound electronic influence on the entire molecule, including the exocyclic imine bond. Pyridine is an electron-deficient aromatic system due to the high electronegativity of the ring nitrogen atom. wikipedia.org This nitrogen atom withdraws electron density from the ring carbons through a negative inductive effect. wikipedia.org

In this compound, the molecule can be viewed as a pyridinium ylide or a zwitterionic species, with a formal positive charge on the ring nitrogen and a negative charge delocalized over the imine nitrogen and the ring. The positively charged pyridinium ring acts as a powerful electron-withdrawing group. This has several important consequences for the imine bond:

Activation of the Imine Carbon: The electron-withdrawing nature of the pyridinium ring significantly increases the electrophilicity of the imine carbon atom (C=N). This makes the imine more susceptible to nucleophilic attack. The reactivity of the imine in this system is expected to be higher compared to imines derived from non-aromatic or electron-rich systems. nih.gov

Basicity of the Imine Nitrogen: The lone pair of electrons on the exocyclic imine nitrogen is involved in the conjugated system, which reduces its basicity compared to a simple alkyl imine. Protonation would likely occur on the imine nitrogen, but the resulting iminium salt would be less stable than the zwitterionic form.

Theoretical studies on related pyridinimines have shown that the pyridine nitrogen plays a crucial role in modulating the electronic charge density at the imine group, which in turn affects its reactivity in processes like hydrolysis. mdpi.com The association of the pyridine ring with catalysts or other reactants can further enhance the polarity of the C=N bond. mdpi.com

Steric Hindrance Effects of Substituents on Reaction Pathways and Stereochemical Control

Steric hindrance plays a critical role in determining the feasibility and outcome of chemical reactions involving this compound. The primary sources of steric hindrance are the N-heptyl group and any substituents on the pyridine ring.